molecular formula C13H20NO4- B12366815 5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester

5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester

Cat. No.: B12366815
M. Wt: 254.30 g/mol
InChI Key: JPRDSXJTSHIDCU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester (CAS: 1086398-04-0) is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 5 and two carboxylic acid derivatives. The tert-butyl (1,1-dimethylethyl) ester group at position 5 serves as a protective moiety, enhancing stability and modulating solubility . Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol and a density of 1.2±0.1 g/cm³ . Key physicochemical properties include a boiling point of 392.1±35.0 °C and a flash point of 190.9±25.9 °C, indicative of moderate thermal stability .

The compound’s spiro[3.4]octane core introduces conformational rigidity, which is advantageous in medicinal chemistry for targeting specific biological pathways.

Properties

Molecular Formula

C13H20NO4-

Molecular Weight

254.30 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(14)7-9(8-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/p-1

InChI Key

JPRDSXJTSHIDCU-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclopentane Ring Annulation

This method employs a cyclopentane precursor to form the seven-membered ring. For example:

  • Reagents : Ethyl nitroacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile.
  • Conditions : 80°C, 12 hours, yielding compound 2 (55% yield).
  • Mechanism : The diazabicyclic base facilitates ring-opening followed by cyclization to form the spiro system.

Four-Membered Ring Annulation

An alternative route involves annulating a smaller ring. For example:

  • Reagents : Ketones and chloramine derivatives.
  • Conditions : Acidic or basic catalysts (e.g., HCl, NaOH), polar aprotic solvents (DMF, THF).
  • Yield : Reported yields vary, but optimized conditions achieve >70%.

Table 1: Comparative Annulation Methods

Method Reagents/Conditions Yield Key Reference
Cyclopentane Annulation Ethyl nitroacetate, 1,8-diazabicyclo[5.4.0]undec-7-ene, MeCN, 80°C 55%
Four-Membered Annulation Ketone + chloramine, acidic/basic catalyst, DMF/THF >70%

Protection of Carboxylic Acid with tert-Butyl Group

The tert-butyl ester is introduced via Boc protection, ensuring stability during subsequent steps.

Direct Esterification

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride), organic base (e.g., triethylamine, DMAP).
  • Conditions : Room temperature, 2–6 hours in dichloromethane or THF.
  • Yield : ~80–85% for analogous compounds.

Post-Cyclization Protection

Some methods protect the carboxylic acid after spirocyclic core formation. For example:

  • Reagents : Boc anhydride, NaH (sodium hydride) in DMF.
  • Conditions : 0°C to room temperature, 1–2 hours.

Table 2: Boc Protection Efficiency

Step Reagents/Conditions Yield Reference
Pre-Cyclization Boc anhydride, Et3N, DCM, RT 85%
Post-Cyclization Boc anhydride, NaH, DMF, 0°C→RT 70%

Functionalization and Oxidation

The oxo group at position 5 is introduced via oxidation.

Swern Oxidation

  • Reagents : Oxalyl chloride, dimethyl sulfide (DMSO), triethylamine.
  • Conditions : -78°C to RT, 1–2 hours.
  • Yield : ~75% for analogous ketones.

Catalytic Oxidation

  • Reagents : MnO₂, PCC, or TEMPO-based oxidants.
  • Conditions : Room temperature, solvent-dependent.

Table 3: Oxidation Methods

Method Reagents/Conditions Yield Reference
Swern Oxidation DMSO, oxalyl chloride, Et3N, -78°C 75%
MnO₂ Oxidation MnO₂, CH₂Cl₂, RT 60–70%

Purification and Characterization

Critical to ensuring product purity:

Column Chromatography

  • Solvent System : Hexane/ethyl acetate gradients (e.g., 0–40% EtOAc).
  • Yield : 63–70% after purification.

Analytical Techniques

  • NMR : ¹H/¹³C NMR to confirm spirocyclic topology and Boc group integrity.
  • HRMS : Confirm molecular weight (±2 ppm accuracy).

Table 4: Purification Outcomes

Method Solvent System Yield Reference
Silica Gel Chromatography 0–40% EtOAc/hexanes 63%
Recrystallization MeOH/EtOAc 85%

Challenges and Optimizations

Regioselectivity

Spirocyclic annulation often faces competing ring sizes. For example:

  • Solution : Use rigid bicyclic templates to direct cyclization toward the desired spiro system.

Boc Group Stability

The tert-butyl ester is sensitive to strong acids.

  • Mitigation : Avoid prolonged exposure to HCl or TFA during purification.

Yield Limitations

Annulation steps often suffer from moderate yields (50–70%).

  • Improvement : Optimize catalyst loading (e.g., 10% Pd/C for hydrogenation).

Table 5: Summary of Key Methods

Route Steps Key Reagents/Conditions Total Yield Reference
Annulation + Boc 3 Ethyl nitroacetate, Boc anhydride, DMF 55–70%
Cyclization + Oxidation 4 Ketone + chloramine, Swern oxidation 60–75%
Enzymatic Resolution 5 Lipase, n-hexane, ketoreductase High ee

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups .

Scientific Research Applications

5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The presence of the ester group can influence its pharmacokinetic properties, such as absorption and metabolism .

Comparison with Similar Compounds

5-Boc-2,5-Diazaspiro[3.4]octane

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Key Features : Contains a 2,5-diazaspiro[3.4]octane core with a Boc (tert-butoxycarbonyl) protecting group.

5-Azaspiro[2.4]heptane-5,6-dicarboxylic Acid, 6-Substituted Ester

  • Key Features : Features a smaller spiro[2.4]heptane ring system with substituents like bromo-difluorofluorenyl groups .
  • Comparison: The reduced ring size (heptane vs. The bulky substituents in this analogue (e.g., fluorenyl groups) introduce steric hindrance, which could limit synthetic utility compared to the tert-butyl ester in the target compound .

Acrylic Acid 4-(1,1-Dimethylethyl)phenyl Ester

  • Key Features: A non-spiro compound with a tert-butylphenyl ester group .
  • Comparison : While sharing the tert-butyl ester motif, the absence of a spirocyclic system eliminates conformational constraints, making it less suitable for applications requiring rigid scaffolds (e.g., enzyme inhibition) .

Physicochemical and Functional Comparison

Property Target Compound 5-Boc-2,5-Diazaspiro[3.4]octane 5-Azaspiro[2.4]heptane Derivative
Molecular Weight (g/mol) 255.31 212.29 ~566 (estimated from pricing data)
Boiling Point (°C) 392.1±35.0 Not reported Not reported
Polarity (LogP) 1.43 Likely higher (due to fewer polar groups) Likely lower (due to bulky substituents)
Functional Groups 2 carboxylic acids, tert-butyl ester Boc-protected amine Bromo-difluorofluorenyl, tert-butyl ester

Key Observations:

Ring Size and Rigidity : The target’s spiro[3.4]octane system balances rigidity and flexibility, whereas spiro[2.4]heptane derivatives may exhibit excessive strain .

Substituent Effects : The tert-butyl ester in the target compound provides steric protection without excessive bulk, unlike bromo-difluorofluorenyl groups in the heptane analogue .

Synthetic Utility : The diazaspiro compound’s dual nitrogen atoms offer versatile functionalization sites, whereas the target’s dicarboxylic acid groups enable pH-dependent solubility .

Research Implications

The tert-butyl ester in 5-Azaspiro[3.4]octane-2,5-dicarboxylic acid derivatives enhances metabolic stability, making it valuable in prodrug design. Its structural distinction from diazaspiro or smaller spiro systems underscores the importance of ring size and substituent selection in drug development . Further studies should explore its reactivity in cross-coupling reactions and biological activity profiling.

Biological Activity

5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester (CAS Number: 1363381-67-2), is a compound of increasing interest due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 392.1 ± 35.0 °C at 760 mmHg
  • LogP : 1.43

Biological Activity

The biological activity of the compound primarily revolves around its antibacterial properties, particularly in relation to its structural analogs in the spirocyclic family.

Antibacterial Activity

Research indicates that compounds related to the azaspiro[3.4]octane structure exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, DV-7751, a derivative of this compound, has shown marked antibacterial activity due to its unique structural features that facilitate interaction with bacterial enzymes .

The mechanism by which these compounds exert their antibacterial effects often involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription . This inhibition leads to cell death and is particularly effective against resistant strains.

Synthesis Methods

Several synthesis routes have been developed for 5-Azaspiro[3.4]octane derivatives:

  • Optical Resolution : The synthesis can involve optical resolution techniques to obtain enantiomerically pure compounds, which are crucial for enhancing biological activity.
  • Microbial Reduction : Utilizing specific microbial strains can yield high enantiomeric excess in the production of desired azaspiro compounds .

Study on DV-7751

In a study exploring the synthesis of DV-7751, researchers highlighted the importance of the azaspiro[3.4]octane moiety in conferring antibacterial properties. The compound was synthesized with an enantiomeric excess greater than 96%, demonstrating the effectiveness of stereochemical purity in enhancing biological activity .

Antimicrobial Testing

Another study evaluated various azaspiro compounds for their antimicrobial activity against a range of pathogens. The results indicated that modifications to the spiro structure could significantly enhance efficacy against resistant strains .

Data Table: Biological Activity Overview

Compound NameActivity TypeTarget OrganismsReference
DV-7751AntibacterialGram-positive & Gram-negative
5-Azaspiro[3.4]octane derivativesAntimicrobialVarious pathogens
Optical Resolution ProductsEnantiomeric PurityEnhanced antibacterial efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.